N-(12-OXAZOL-3-YL)-4-PROPOXYBENZAMIDE
Description
N-(12-OXAZOL-3-YL)-4-PROPOXYBENZAMIDE is a benzamide derivative featuring a 4-propoxybenzoyl core and an oxazole substituent at the N-position. The oxazole ring (a five-membered heterocycle containing nitrogen and oxygen) confers unique electronic and steric properties, while the propoxy group enhances lipophilicity. The compound’s synthesis likely involves coupling 4-propoxybenzoic acid derivatives with an oxazole-containing amine, followed by purification and structural validation via crystallography (e.g., SHELXL ).
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-8-17-11-5-3-10(4-6-11)13(16)14-12-7-9-18-15-12/h3-7,9H,2,8H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJJLEJVTQETMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(12-OXAZOL-3-YL)-4-PROPOXYBENZAMIDE typically involves the formation of the oxazole ring followed by its attachment to the benzamide moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring. This is followed by a coupling reaction with 4-propoxybenzoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(12-OXAZOL-3-YL)-4-PROPOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Amines derived from the benzamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(12-OXAZOL-3-YL)-4-PROPOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(12-OXAZOL-3-YL)-4-PROPOXYBENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring and benzamide moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares key structural features and inferred properties of N-(12-OXAZOL-3-YL)-4-PROPOXYBENZAMIDE with similar benzamide derivatives:
Key Observations:
- Oxazole vs. Thiazolidinone (NAT-1): The oxazole in the target compound may offer better metabolic stability than NAT-1’s thiazolidinone, which is prone to ring-opening reactions. However, oxazole’s electron-withdrawing nature could reduce solubility compared to NAT-1’s methoxy group .
- Propoxy vs.
- Amide Bond Reactivity : The oxazole’s electron-withdrawing effect may stabilize the amide bond, contrasting with ’s tertiary alcohol, which facilitates metal coordination .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The propoxy group (logP ~3.5 estimated) makes the target compound more lipophilic than NAT-1 (logP ~2.8) and ’s hydrophilic hydroxyl-containing analog (logP ~1.9). This could improve blood-brain barrier penetration but complicate aqueous formulation.
- Solubility : Oxazole’s planar structure and low polarity may reduce solubility compared to I-6273’s ester group, which enhances polarity .
- Metabolic Stability : Oxazole rings are generally resistant to oxidative metabolism, offering an advantage over ’s benzimidazole-thioether, which may undergo sulfur oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
